molecular formula C7H15NO4 B15346062 2-Butyl-2-nitro-1,3-propanediol CAS No. 71027-27-5

2-Butyl-2-nitro-1,3-propanediol

Cat. No.: B15346062
CAS No.: 71027-27-5
M. Wt: 177.20 g/mol
InChI Key: GBGMUNRLSAPQJM-UHFFFAOYSA-N
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Description

2-Butyl-2-nitro-1,3-propanediol is an organic compound with the molecular formula C7H15NO4. It is a nitro compound derived from 1,3-propanediol, featuring a butyl group and a nitro group attached to the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyl-2-nitro-1,3-propanediol can be synthesized through several methods, including nitration of 2-butyl-1,3-propanediol. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-2-nitro-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the nitro group to an amine group.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: The reduction of the nitro group results in the formation of 2-butyl-2-aminopropanediol.

  • Substitution: Substitution reactions can produce various derivatives of the compound, depending on the reagents used.

Scientific Research Applications

2-Butyl-2-nitro-1,3-propanediol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-butyl-2-nitro-1,3-propanediol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may target specific enzymes involved in metabolic processes.

  • Pathways: It may influence pathways related to energy production, biosynthesis, and cellular signaling.

Comparison with Similar Compounds

  • 2-Ethyl-2-nitro-1,3-propanediol

  • 1,3-Butanediol

  • 2-Methyl-2-nitro-1,3-propanediol

Properties

CAS No.

71027-27-5

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-butyl-2-nitropropane-1,3-diol

InChI

InChI=1S/C7H15NO4/c1-2-3-4-7(5-9,6-10)8(11)12/h9-10H,2-6H2,1H3

InChI Key

GBGMUNRLSAPQJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)(CO)[N+](=O)[O-]

Origin of Product

United States

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